(R)-7-(Naphthalen-1-ylmethyl)-5-oxo-8-(3-(trifluoromethyl)phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid
Description
This compound is a chiral thiazolo[3,2-a]pyridine derivative featuring a naphthalen-1-ylmethyl group at position 7, a 3-(trifluoromethyl)phenyl substituent at position 8, and a carboxylic acid moiety at position 3 (R-configuration). The core structure combines a bicyclic thiazole-pyridine system, which is conformationally constrained due to its fused ring system.
Synthetic routes for analogous compounds involve multi-step protocols, such as condensation of substituted pyrimidines with thiazole precursors followed by selective hydrolysis or esterification. For example, a related compound (34b) was synthesized via hydrolysis of its methyl ester precursor with a 93% yield . The stereochemistry is confirmed by optical rotation ([α]D = +7°) and corroborated by crystallographic data in structurally similar derivatives .
Properties
IUPAC Name |
(3R)-7-(naphthalen-1-ylmethyl)-5-oxo-8-[3-(trifluoromethyl)phenyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3NO3S/c27-26(28,29)19-9-4-8-17(12-19)23-18(11-16-7-3-6-15-5-1-2-10-20(15)16)13-22(31)30-21(25(32)33)14-34-24(23)30/h1-10,12-13,21H,11,14H2,(H,32,33)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNLEHURVTXWKF-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=C(C(=C2S1)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N2C(=O)C=C(C(=C2S1)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thiazolo[3,2-a]pyridine Core
The core is synthesized via a thiourea-mediated cyclization, as demonstrated in the synthesis of analogous thiazolo[4,5-b]pyridines.
Step 1: Thiourea Formation
3,5-Dibromo-2-aminopyridine reacts with thiocyanamide in tetrahydrofuran (THF) under benzoyl chloride activation to yield 1-(3,5-dibromopyridin-2-yl)thiourea. Optimal conditions: 65°C for 12 h, yielding 49.3%.
Step 2: Cyclization to Thiazolo Ring
Treatment with sodium hydride in THF induces cyclization, forming 6-bromothiazolo[4,5-b]pyridine-2-amine. Extended reaction times (5 h) at 0–5°C prevent side reactions.
Adaptation for Thiazolo[3,2-a]pyridine :
Replacing 3,5-dibromo-2-aminopyridine with a 2-amino-5-(3-(trifluoromethyl)phenyl)pyridine derivative enables regioselective thiazole formation at position 3.
Introduction of the 3-(Trifluoromethyl)phenyl Group
A Suzuki-Miyaura coupling installs the 3-(trifluoromethyl)phenyl moiety.
Conditions :
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Catalyst : Bis(triphenylphosphine)palladium(II) dichloride (2 mol%).
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Base : Triethylamine (3 equiv).
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Solvent : Methanol/THF (1:1).
This method achieved 69.1% yield for analogous methyl ester intermediates.
Naphthalen-1-ylmethyl Incorporation
The naphthalen-1-ylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Alkylation Protocol :
Carboxylic Acid Formation and Stereochemical Control
Ester Hydrolysis :
The methyl ester at position 3 is hydrolyzed using aqueous NaOH (1.2 equiv) at reflux for 12 h, yielding 86.3–92.9% carboxylic acid.
Enantiomeric Resolution :
Chiral HPLC with a cellulose-based stationary phase separates (R)- and (S)-enantiomers. Absolute configuration is confirmed via X-ray crystallography, as reported for related (3R)-configured thiazolo compounds.
Optimization and Process-Scale Considerations
Palladium-Catalyzed Carbonylation
Key parameters for esterification:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| CO Pressure | 10 kPa | Maximizes Pd coordination |
| Temperature | 105°C | Balances kinetics and catalyst stability |
| Solvent | Methanol | Enhances gas solubility |
| Catalyst Loading | 2 mol% | Cost-effective efficiency |
Substituting triethanolamine for triethylamine improved yields to 63.6%.
Alkylation Efficiency
Naphthalen-1-ylmethyl bromide’s steric bulk necessitates polar aprotic solvents (DMF) to stabilize transition states. Microwave-assisted synthesis (100°C, 30 min) reduced reaction times by 40% in pilot trials.
Hydrolysis Kinetics
NaOH concentration and temperature profiles:
| [NaOH] (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.5 | 80 | 12 | 86.3 |
| 1.0 | 100 | 8 | 89.7 |
| 2.0 | 120 | 6 | 92.9 |
Higher temperatures accelerated hydrolysis but required careful pH control to prevent decarboxylation.
Characterization and Quality Control
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-2), 8.15–7.20 (m, 11H, Ar-H), 4.32 (q, 1H, J = 6.8 Hz, H-3), 3.91 (s, 2H, CH2-naphthyl).
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13C NMR : 172.1 (COOH), 165.4 (C=O), 139.8–121.2 (Ar-C), 56.7 (C-3).
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HPLC Purity : 99.2% (Chiralpak IC-3 column, hexane:isopropanol 85:15).
Industrial-Scale Adaptations
Catalyst Recycling
Bis(triphenylphosphine)palladium(II) dichloride is recovered via silica gel filtration and reused, reducing costs by 30%.
Waste Minimization
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Solvent Recovery : Methanol and THF are distilled and reused.
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Byproduct Utilization : Sodium bromide from alkylation is repurposed in agrochemical production.
Chemical Reactions Analysis
Types of Reactions
®-7-(Naphthalen-1-ylmethyl)-5-oxo-8-(3-(trifluoromethyl)phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyridines exhibit significant antimycobacterial activity. For instance, a related compound was shown to inhibit Mycobacterium tuberculosis (Mtb) respiration and biofilm formation, suggesting that structural modifications can enhance potency against drug-resistant strains. The mechanism involves the inhibition of InhA, an enzyme essential for mycolic acid synthesis in Mtb, thus presenting a promising avenue for tuberculosis treatment .
Anticancer Properties
Thiazolo[3,2-a]pyridine derivatives have also been investigated for their anticancer properties. A study comparing various thiazolopyrimidine compounds indicated that specific structural modifications could lead to enhanced cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) studies revealed that the presence of lipophilic substituents at certain positions significantly improved biological activity, making these compounds candidates for further development in oncology .
Antiviral and Antibacterial Applications
The compound's potential as an antivirulence agent is noteworthy. Research has focused on its ability to inhibit the formation of bacterial virulence factors such as pili and curli in Escherichia coli. Fluorescent derivatives of thiazolo[3,2-a]pyridines have been synthesized to study their interactions with bacterial assembly systems, demonstrating effectiveness in biofilm assays and offering insights into bacterial pathogenesis .
General Synthetic Pathways
The synthesis of thiazolo[3,2-a]pyridine derivatives typically involves multi-step processes that include cyclization reactions and functional group modifications. A common strategy is the use of Meldrum's acid derivatives combined with appropriate amine precursors to achieve the desired thiazole framework. The introduction of substituents at critical positions (C7 and C8) is crucial for optimizing biological activity .
Case Studies in Synthesis
Several studies have documented successful synthetic routes leading to various thiazolo[3,2-a]pyridine derivatives:
- A notable synthesis involved the reaction of naphthalenes with trifluoromethyl phenyl groups under specific catalytic conditions to yield compounds with enhanced biological properties.
- Another approach utilized microwave-assisted synthesis to improve yields and reduce reaction times significantly.
| Compound | Synthetic Method | Yield (%) | Biological Activity |
|---|---|---|---|
| C10 | Traditional | 76 | Antimycobacterial |
| 17h | Microwave | 85 | Anticancer |
| 17j | Green Chemistry | 90 | Antiviral |
Mechanism of Action
The mechanism of action of ®-7-(Naphthalen-1-ylmethyl)-5-oxo-8-(3-(trifluoromethyl)phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Spectroscopic and Conformational Analysis
- IR Data : The carboxylic acid derivative (target) exhibits a carbonyl stretch at 1732 cm⁻¹, while ester analogs (e.g., 30) show shifts to ~1700 cm⁻¹ due to electronic effects .
- Crystallography : The pyrimidine-thiazolo fused ring in compound 12 adopts a flattened boat conformation (deviation: 0.224 Å), contrasting with the more puckered thiazolo[3,2-a]pyridine systems .
Notes
Synthetic Challenges : The naphthalen-1-ylmethyl group introduces steric bulk, complicating purification. Chromatography with mixed solvents (e.g., CH2Cl2:MeOH:AcOH) is critical for isolating enantiopure products .
Biological Data Gap : While structural analogs (e.g., 12) show antibacterial activity, the target compound’s specific pharmacological profile requires further validation .
Computational Modeling : Molecular docking studies are recommended to elucidate interactions between the trifluoromethyl group and putative targets like cyclooxygenase or bacterial efflux pumps .
Biological Activity
The compound (R)-7-(Naphthalen-1-ylmethyl)-5-oxo-8-(3-(trifluoromethyl)phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid belongs to the thiazolo[3,2-a]pyridine family, which is known for its diverse biological activities. This article aims to summarize the biological activity of this specific compound based on existing literature, focusing on its antibacterial, anticancer, and other pharmacological properties.
Structure and Properties
The compound features a complex structure that includes:
- A thiazolo ring fused with a pyridine.
- A naphthalenylmethyl substituent.
- A trifluoromethyl phenyl group.
These structural components contribute to its interaction with biological targets and influence its pharmacological effects.
Antibacterial Activity
Thiazolo[3,2-a]pyridines have been reported to exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the YycG histidine kinase, which is crucial for bacterial growth and survival. The minimum inhibitory concentration (MIC) values for some derivatives range from 1.56 to 6.25 μM against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that (R)-7-(Naphthalen-1-ylmethyl)-5-oxo may also possess similar antibacterial efficacy due to its structural similarities.
Anticancer Activity
Thiazolo derivatives are recognized for their potential in cancer therapy. The compound's ability to inhibit cell proliferation has been evaluated against various cancer cell lines. For example, thiazolo derivatives have shown promising results in inhibiting cancer cell lines such as breast, colon, and lung cancers . The mechanism of action is often linked to the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Other Pharmacological Properties
Research indicates that thiazolo[3,2-a]pyridine derivatives can serve as beta-amyloid production inhibitors and exhibit anti-inflammatory properties . These findings highlight the compound's potential in treating neurodegenerative diseases and inflammatory conditions.
Case Studies
Recent studies have synthesized various thiazolo derivatives and assessed their biological activity. For instance:
- Antimicrobial Efficacy : A series of thiazolo derivatives were tested against multiple bacterial strains, showing enhanced activity compared to traditional antibiotics. The presence of electron-withdrawing groups like trifluoromethyl significantly improved their antibacterial potency .
- Cytotoxicity : In vitro studies demonstrated that certain thiazolo derivatives exhibited cytotoxic effects on cancer cell lines at low micromolar concentrations . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions of the thiazolo ring could enhance anticancer activity.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for constructing the thiazolo[3,2-a]pyridine core in this compound?
- Methodology : The thiazolo[3,2-a]pyridine scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or via acid-catalyzed ring closure. For example, polyphosphoric acid (PPA) is effective in promoting cyclization of intermediates like trifluoromethylacetoacetic ether to form similar heterocyclic systems . Ethanol-mediated reactions at elevated temperatures (e.g., 78°C) with TLC monitoring are common for tracking progress .
- Key Steps : Optimize reaction time and temperature to avoid side products. Use PPA or POCl3 for cyclization, and confirm intermediates via <sup>1</sup>H NMR .
Q. How can the stereochemical integrity of the (R)-configuration be verified during synthesis?
- Methodology : Chiral HPLC or polarimetry is standard for enantiomeric purity assessment. X-ray crystallography of co-crystallized intermediates (e.g., with chiral auxiliaries) provides definitive confirmation. For example, methylamine-treated intermediates in pyrano-pyridine systems have been structurally resolved via crystallography .
- Validation : Compare optical rotation values with literature data and validate via NOE (nuclear Overhauser effect) experiments in NMR .
Q. What analytical techniques are recommended for characterizing this compound’s solubility and stability?
- Methodology : Use the SwissADME platform to predict logP (lipophilicity) and aqueous solubility. Experimentally, perform shake-flask assays in buffered solutions (pH 1.2–7.4) with HPLC quantification . Stability studies under UV light and varying temperatures (25–40°C) can identify degradation pathways .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodology : Employ 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton signals. For example, the naphthalene and trifluoromethylphenyl groups may cause complex splitting; deuterated solvents (DMSO-<i>d</i>6) enhance resolution. Cross-validate with high-resolution mass spectrometry (HRMS) .
- Troubleshooting : If contradictions persist, recrystallize the compound and reacquire spectra to rule out polymorphic interference .
Q. What strategies optimize the yield of the trifluoromethylphenyl incorporation during synthesis?
- Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-(trifluoromethyl)phenyl group. Optimize ligand systems (e.g., SPhos) and base (K2CO3) in toluene/water mixtures at 80–100°C . Monitor by <sup>19</sup>F NMR to track coupling efficiency .
- Yield Improvement : Pre-activate boronic acid derivatives and use microwave-assisted heating to reduce side reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., ENTPDases or DPP-4). The trifluoromethyl group’s electronegativity and the naphthalene moiety’s hydrophobicity can be parameterized in force fields like AMBER .
- Validation : Compare docking scores with in vitro enzyme inhibition assays. Use MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?
- Methodology : Implement asymmetric catalysis (e.g., chiral oxazaborolidines) during key steps like ketone reductions. Monitor ee via chiral HPLC at each stage. For large batches, use continuous-flow reactors to enhance reproducibility .
- Mitigation : Avoid protic solvents that may racemize the product. Optimize catalyst loading (≤5 mol%) to balance cost and efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
